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Introduction

Monoclinic copper oxide (CuO), a p-type semiconductor, has garnered significant attention due
to its unique electronic and magnetic properties.[1] As a transition metal oxide with a narrow
band gap, CuO is a promising material for various applications, including catalysis, solar
energy conversion, and as a component in high-temperature superconductors.[1][2] A thorough
understanding of its electronic band structure is paramount for the rational design and
development of novel technologies. This technical guide provides a comprehensive overview of
the electronic band structure of monoclinic CuO, detailing experimental and theoretical
methodologies for its characterization and presenting key quantitative data.

Data Presentation

The electronic properties of monoclinic CuO are summarized in the tables below, providing a
comparative overview of experimentally determined and theoretically calculated parameters.
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Experimental Value

Parameter Method Reference
(eV)
Indirect Band Gap 1.41 Optical Absorption [21[31[4]
Indirect Band Gap 1.22 UV-Vis Spectroscopy [5]
] Diffuse Reflectance
Indirect Band Gap 1.45 [6]
Spectroscopy
Direct Band Gap 3.35 UV-Vis Spectroscopy [5]
Optical Band Gap 13-17 [2]
Optical Band Gap 1.42-1.44 UV-Vis Spectroscopy [7]

Table 1: Experimentally Determined Band Gap of Monoclinic CuO. This table summarizes a
range of experimentally measured band gap values for monoclinic copper oxide, highlighting
the different optical techniques employed for their determination.

Theoretical Value
Parameter (eV) Method Reference
e

. DFT+U (UCu-3d =8
Indirect Band Gap 1.41 (2131141
eV, UO-2p=4.5¢eV)

Indirect Band Gap 1.58 DFT+U

Band Gap Lo DFT (GGA-PBE and -
LDA-CA-PZ)

Indirect Band Gap 0.87 DFT (c-CuO) [6]

Band Gap 0.00 DFT (m-CuO) [6]119]

Band Gap 1.25 DFT+U [10]

Indirect Band Gap 0.84 Many-body GW [11]

Direct Band Gap 1.59 Many-body GW [11]
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Table 2: Theoretically Calculated Band Gap of Monoclinic CuO. This table presents band gap
values obtained from various theoretical calculations, primarily using Density Functional Theory
(DFT) with different functionals and corrections like DFT+U and GW approximation. Standard
DFT calculations often underestimate the band gap of CuO, predicting it to be metallic (0.00
eV).[6][9]

Carrier Type Effective Mass (mo) Method Reference
Electron 0.4-0.95 [2]
Hole <3.7 Tight-binding model

Table 3: Effective Mass of Charge Carriers in Copper Oxide. This table provides available data
on the effective masses of electrons and holes in copper oxide. Note that these values may not
be specific to the monoclinic phase of CuO.

Experimental Protocols

The determination of the electronic band structure of monoclinic CuO relies on a combination
of experimental techniques that probe the energy and momentum of electrons within the
material.

Optical Absorption Spectroscopy

Objective: To determine the optical band gap of monoclinic CuO.
Methodology:

o Sample Preparation: Thin films of monoclinic CuO are prepared on a transparent substrate
(e.g., glass) using methods like spray pyrolysis.[12][13] The thickness of the film is a critical
parameter and should be carefully controlled.

e Spectrophotometer Setup: A UV-Vis spectrophotometer is used to measure the absorbance
and transmittance of the CuO thin film over a range of wavelengths (e.g., 190-1100 nm).[12]
An uncoated substrate is used as a reference to correct for substrate absorption.
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» Data Acquisition: The absorption coefficient (a) is calculated from the measured absorbance
(A) and film thickness (t) using the Beer-Lambert law: a = 2.303 * A/ t.

» Tauc Plot Analysis: The nature of the band gap (direct or indirect) is determined by plotting
(ahv)*n against the photon energy (hv), where 'n' is an index that depends on the nature of
the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).[5][12]

o Band Gap Determination: The optical band gap energy (Eg) is determined by extrapolating
the linear portion of the Tauc plot to the energy axis where (ahv)*n = 0.[5]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To probe the valence band electronic structure and determine the elemental
composition and oxidation states of monoclinic CuO.

Methodology:

o Sample Preparation: The monoclinic CuO sample, either as a powder or a thin film, is
mounted on a sample holder. For powder samples, it can be dispersed on a conductive tape
(e.g., graphite) to minimize charging effects.[14] To obtain a clean surface, the sample is
often sputtered with Ar+ ions in an ultra-high vacuum (UHV) chamber. For single crystals, in-
situ cleaving is preferred to expose a fresh surface.[5]

o XPS System: The analysis is performed in an XPS system equipped with a monochromatic
X-ray source (e.g., Al Ka with energy 1486.6 eV).[14] The system is maintained under UHV
conditions (e.g., 10~° mbar) to prevent surface contamination.

o Data Acquisition: A survey scan is first acquired to identify all the elements present on the
surface. High-resolution spectra are then recorded for the core levels of interest (e.g., Cu 2p
and O 1s) and the valence band region.[7][15] The binding energy scale is typically
calibrated using the C 1s peak at 284.8 eV or the Au 4f7/2 peak.[14]

o Data Analysis: The core-level spectra are analyzed to determine the chemical states of
copper and oxygen. The presence of characteristic shake-up satellite peaks in the Cu 2p
spectrum is a signature of the Cu?* oxidation state in CuO.[7] The valence band spectrum
provides information about the density of states and the contributions of Cu 3d and O 2p
orbitals.[16]
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Angle-Resolved Photoemission Spectroscopy (ARPES)

Objective: To directly map the electronic band structure (energy versus momentum) of
monoclinic CuO.

Methodology:

o Sample Preparation: High-quality single crystals of monoclinic CuO are required for ARPES
measurements. The crystals are mounted on a sample holder and aligned using a technique
like Laue diffraction.[10] A clean, atomically flat surface is prepared in-situ by cleaving the
crystal under UHV conditions at low temperatures (e.g., 10-20 K).[10]

o ARPES System: The experiment is conducted in an ARPES system consisting of a
monochromatic light source (e.g., a synchrotron beamline or a UV lamp), a sample
manipulator with multiple degrees of freedom for precise sample positioning, and a
hemispherical electron analyzer for detecting the kinetic energy and emission angle of the
photoelectrons.[17] The entire system is maintained under UHV.

o Data Acquisition: The sample is irradiated with photons of a specific energy and polarization.
The electron analyzer measures the number of emitted photoelectrons as a function of their
kinetic energy and emission angles (polar and azimuthal).[18] By systematically varying the
emission angles, the band structure along specific high-symmetry directions in the Brillouin
zone can be mapped.[19][20]

» Data Analysis: The binding energy (EB) and the in-plane crystal momentum (k||) of the
electrons are calculated from the measured kinetic energy (Ekin) and emission angle (6)
using the following equations: EB = hv - ® - Ekin and k|| = (1/h) * V(2m * Ekin) * sin(0), where
hv is the photon energy, ® is the work function of the material, and m is the electron mass.
[19] The resulting data provides a direct visualization of the occupied electronic states.

Theoretical Methodology: Density Functional
Theory (DFT)

Objective: To theoretically calculate the electronic band structure, density of states (DOS), and
other electronic properties of monoclinic CuO.

Methodology:
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o Crystal Structure: The calculation starts with the experimental crystal structure of monoclinic
CuO, which has a C2/c space group.[8] The lattice parameters are a = 4.653 A, b = 3.410 A,
and ¢ = 5.108 A.[8]

o Computational Details: First-principles calculations are performed using DFT as implemented
in software packages like Quantum ESPRESSO or VASP.

o Exchange-Correlation Functional: Standard DFT functionals like the Local Density
Approximation (LDA) or the Generalized Gradient Approximation (GGA) often fail to
accurately predict the band gap of strongly correlated materials like CuO, typically
underestimating it or even predicting a metallic state.[6][8]

o DFT+U: To account for the strong on-site Coulomb repulsion of the Cu 3d electrons, the
DFT+U method is commonly employed.[21] This involves adding a Hubbard U term for the
Cu 3d orbitals and sometimes for the O 2p orbitals. Typical values used are U_eff for Cu-
3d around 7-8 eV and for O-2p around 4.5 eV.[2][4][22]

o Hybrid Functionals: Another approach is to use hybrid functionals like HSE06, which mix a
portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional.

o Pseudopotentials and Basis Set: Ultrasoft pseudopotentials are used to describe the
interaction between the core and valence electrons.[8] The wavefunctions are expanded in
a plane-wave basis set with a defined kinetic energy cutoff (e.g., 750 eV).[8]

o Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the
ground-state electronic density. A k-point mesh (e.g., 8x12x8) is used to sample the Brillouin
zone.[8]

e Band Structure and DOS Calculation: Following the SCF calculation, the electronic band
structure is calculated along high-symmetry directions in the Brillouin zone (e.g., L-M-A-G-Z-
V).[8] The total and partial density of states (PDOS) are also calculated to understand the
contributions of different atomic orbitals to the electronic states.

Mandatory Visualization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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